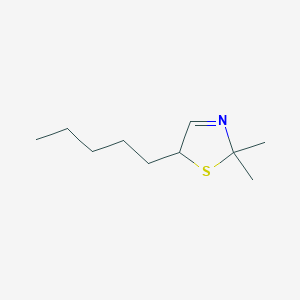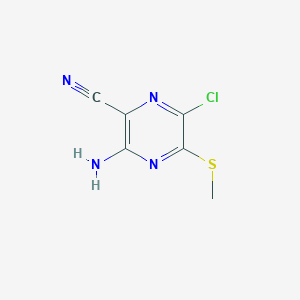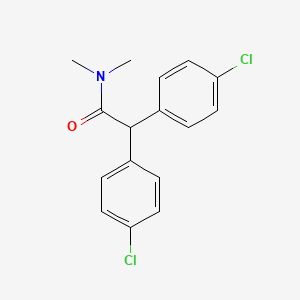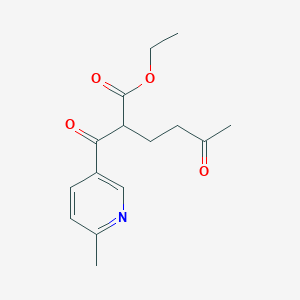![molecular formula C19H18ClN3O3S B8534299 4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine](/img/structure/B8534299.png)
4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine
描述
4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of 4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents under controlled temperatures . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
作用机制
The mechanism of action of 4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in cellular processes . The exact molecular pathways and targets are still under investigation, but its structural features suggest potential interactions with proteins involved in cell signaling and growth regulation .
相似化合物的比较
Similar compounds include other quinazoline derivatives such as erlotinib and gefitinib, which are used as anticancer agents . Compared to these compounds, 4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine has unique structural features that may confer distinct biological activities and therapeutic potential . The presence of the morpholine ring and the methylsulfonyl group are notable differences that could influence its pharmacological properties.
属性
分子式 |
C19H18ClN3O3S |
|---|---|
分子量 |
403.9 g/mol |
IUPAC 名称 |
4-[2-chloro-7-(3-methylsulfonylphenyl)quinazolin-4-yl]morpholine |
InChI |
InChI=1S/C19H18ClN3O3S/c1-27(24,25)15-4-2-3-13(11-15)14-5-6-16-17(12-14)21-19(20)22-18(16)23-7-9-26-10-8-23/h2-6,11-12H,7-10H2,1H3 |
InChI 键 |
KRNMLNLBVXQBTG-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)C(=NC(=N3)Cl)N4CCOCC4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-[[4-(2,2,2-Trifluoroethoxy)-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxane-4-carboxylic acid](/img/structure/B8534224.png)





![2-[Benzyl(2-hydroxyethyl)amino]benzamide](/img/structure/B8534272.png)






